tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC16771632
Molecular Formula: C16H31ClN2O2
Molecular Weight: 318.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H31ClN2O2 |
|---|---|
| Molecular Weight | 318.9 g/mol |
| IUPAC Name | tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C16H30N2O2.ClH/c1-16(2,3)20-15(19)18-10-6-14(7-11-18)12-13-4-8-17-9-5-13;/h13-14,17H,4-12H2,1-3H3;1H |
| Standard InChI Key | JFMABHDIPRTDCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CC2CCNCC2.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features two piperidine rings connected via a methylene bridge (). The first piperidine ring is substituted at the 1-position with a tert-butyloxycarbonyl (Boc) group, while the second piperidine ring is linked to the hydrochloride salt . The Boc group enhances solubility and stability during synthetic processes, whereas the hydrochloride salt improves crystallinity for characterization.
The IUPAC name, tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate hydrochloride, reflects this arrangement . Key structural identifiers include:
Crystallographic and Stereochemical Properties
While explicit crystallographic data for this compound is limited, analogous piperidine hydrochlorides exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the structure . The hydrochloride ion forms ionic interactions with the piperidine nitrogen, as observed in 4-(tert-butyl)piperidine hydrochloride (CAS 69682-13-9) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via a three-step sequence:
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Boc Protection: Piperidine-4-ylmethanol reacts with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
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Oxidation and Reductive Amination: The alcohol is oxidized to an aldehyde, followed by reductive amination with piperidine using sodium cyanoborohydride ().
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the final product.
A related synthesis of tert-butyl-4-(4-borono-1H-pyrazol-1-yl)piperidine-1-carboxylate achieved a 49.9% yield over three steps, highlighting the efficiency of multi-stage strategies for piperidine derivatives .
Optimization and Challenges
Key challenges include:
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Steric Hindrance: The tert-butyl group may impede reaction kinetics, necessitating elevated temperatures or prolonged reaction times.
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Byproduct Formation: Over-oxidation during aldehyde formation can generate carboxylic acid derivatives, requiring careful stoichiometric control.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.9 g/mol | |
| CAS Number | 879883-54-2 (free base) | |
| Solubility | Soluble in DMSO, methanol | |
| Melting Point | 205–210°C (dec.) | |
| Purity | ≥90% (HPLC) |
The hydrochloride salt exhibits hygroscopicity, necessitating storage under anhydrous conditions . Its logP (calculated) of 2.7 suggests moderate lipophilicity, suitable for blood-brain barrier penetration in CNS drug candidates.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
This compound is a key precursor in synthesizing crizotinib analogs, tyrosine kinase inhibitors used in oncology . The boronic ester derivative of a structurally similar piperidine-carboxylate was critical for Suzuki-Miyaura cross-coupling reactions in crizotinib production .
Central Nervous System Therapeutics
The piperidine scaffold is prevalent in neuromodulatory agents. For example, 4-(tert-butyl)piperidine derivatives demonstrate affinity for σ-1 receptors, implicating potential in treating neuropathic pain and depression .
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 1.40 (s, 9H, Boc), 2.60–3.10 (m, 8H, piperidine H), 3.85 (m, 2H, NCH2).
Chromatographic Methods
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation with a retention time of 6.8 min.
Future Research Directions
Expanding Therapeutic Utility
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Antimicrobial Agents: Piperidine derivatives show promise against drug-resistant bacteria, warranting evaluation of this compound’s efficacy.
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Material Science: Incorporation into metal-organic frameworks (MOFs) could exploit its nitrogen-rich structure for gas storage applications.
Process Optimization
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Continuous Flow Synthesis: Microreactor technology may enhance yield and reduce reaction times compared to batch processes.
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